molecular formula C7H5Cl2NS B1585811 3,5-Dichlorothiobenzamide CAS No. 22179-74-4

3,5-Dichlorothiobenzamide

Cat. No.: B1585811
CAS No.: 22179-74-4
M. Wt: 206.09 g/mol
InChI Key: DQYCYBQFAAOJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichlorothiobenzamide is a chemical compound belonging to the class of thiobenzamides. It is characterized by the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring and a thiobenzamide group. This compound is a white crystalline solid that is soluble in organic solvents and has a melting point of 160-162°C. It has been widely used in various fields, including medical, environmental, and industrial research.

Mechanism of Action

Target of Action

The primary targets of 3,5-Dichlorothiobenzamide are currently unknown. This compound belongs to the group of organo-sulfur compounds

Mode of Action

It has been used in several studies as an electrochemical and photometric electrode . This suggests that it may interact with its targets through electrochemical processes. More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Given its use as an electrochemical and photometric electrode , it may influence pathways related to these processes

Pharmacokinetics

It is known that the compound is soluble in methanol , which could impact its absorption and distribution

Result of Action

Given its use as an electrochemical and photometric electrode , it may have effects related to these processes at the molecular and cellular level. More research is needed to describe these effects in detail.

Action Environment

Given that it is soluble in methanol , its action and stability may be influenced by the presence of this solvent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichlorothiobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with thiourea. The reaction is carried out in the presence of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlorothiobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thiobenzamide group can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Formation of substituted thiobenzamides.

    Oxidation Reactions: Formation of sulfonyl derivatives.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

3,5-Dichlorothiobenzamide has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of agrochemicals and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

    3,5-Dichlorobenzamide: Similar structure but lacks the thiobenzamide group.

    3,5-Dichlorobenzonitrile: Contains a nitrile group instead of the thiobenzamide group.

    3,5-Dichlorobenzoyl chloride: Precursor in the synthesis of 3,5-Dichlorothiobenzamide.

Uniqueness: this compound is unique due to the presence of the thiobenzamide group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential as an antimicrobial agent compared to its analogs .

Properties

IUPAC Name

3,5-dichlorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NS/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYCYBQFAAOJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366199
Record name 3,5-Dichlorothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22179-74-4
Record name 3,5-Dichlorobenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22179-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichlorothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DICHLOROTHIOBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichlorothiobenzamide
Reactant of Route 2
Reactant of Route 2
3,5-Dichlorothiobenzamide
Reactant of Route 3
Reactant of Route 3
3,5-Dichlorothiobenzamide
Reactant of Route 4
3,5-Dichlorothiobenzamide
Reactant of Route 5
3,5-Dichlorothiobenzamide
Reactant of Route 6
Reactant of Route 6
3,5-Dichlorothiobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.